molecular formula C18H13F3N2O B5225546 (Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B5225546
M. Wt: 330.3 g/mol
InChI Key: BOCIBNVULGSWFC-DHDCSXOGSA-N
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Description

(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-7-14(10-16)9-15(11-22)17(24)23-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,23,24)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCIBNVULGSWFC-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of benzylamine with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanoacetylation reaction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting in the body .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
  • (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its specific substitution pattern and the presence of the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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